Ethyl (ethoxymethylene)cyanoacetate
CAS No.: 42466-67-1
Cat. No.: VC7802944
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42466-67-1 |
---|---|
Molecular Formula | C8H11NO3 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | ethyl (E)-2-cyano-3-ethoxyprop-2-enoate |
Standard InChI | InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ |
Standard InChI Key | KTMGNAIGXYODKQ-VOTSOKGWSA-N |
Isomeric SMILES | CCO/C=C(\C#N)/C(=O)OCC |
SMILES | CCOC=C(C#N)C(=O)OCC |
Canonical SMILES | CCOC=C(C#N)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Ethyl (ethoxymethylene)cyanoacetate possesses the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . Its structure features an ethoxy group (-OCH₂CH₃), a cyano group (-CN), and an ester moiety (-COOCH₂CH₃) conjugated through a methylene bridge. The compound exists as a mixture of Z and E isomers due to restricted rotation around the C=C bond, though spectroscopic data often reflects the dominant isomer .
1H NMR Analysis
The ¹H NMR spectrum (CDCl₃) exhibits characteristic signals:
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δ 1.35–1.40 (t, 3H, -OCH₂CH₃)
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δ 4.25–4.35 (q, 2H, -OCH₂CH₃)
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δ 8.35 (s, 1H, =CH-)
These peaks confirm the presence of ethoxy and vinyl protons, consistent with the enolate structure .
Synthetic Applications in Cyanation Reactions
Copper-Catalyzed C–H Cyanation
Ethyl (ethoxymethylene)cyanoacetate serves as a non-toxic cyan source in copper-mediated C–H bond functionalization. In the presence of Cu(I)/Cu(II) catalysts and oxidants like di-tert-butyl peroxide (DTBP), it enables direct cyanation of heteroarenes (e.g., indoles, thiophenes) under ligand-free conditions . Key advantages include:
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Broad substrate scope: Tolerates electron-donating (-OMe) and electron-withdrawing (-NO₂) groups.
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Mild conditions: Reactions proceed at 80–100°C without stringent anhydrous requirements .
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Mechanistic versatility: Operates via a radical pathway, where DTBP generates tert-butoxyl radicals to abstract hydrogen atoms from substrates, facilitating copper-mediated cyan group transfer .
Table 1. Representative Cyanation Reactions
Mechanistic Insights and Reaction Pathways
The cyanation mechanism involves three stages:
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Radical initiation: DTBP decomposes thermally to yield tert-butoxyl radicals, abstracting hydrogen from the substrate to form a carbon-centered radical .
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Copper-mediated cyanation: The radical intermediate couples with a cyanocopper species generated in situ from ethyl (ethoxymethylene)cyanoacetate.
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Re-oxidation: Molecular oxygen (O₂) regenerates Cu(I) to Cu(II), sustaining catalytic turnover .
Comparative Analysis with Alternative Cyanating Agents
Traditional cyanating agents like KCN or NaCN pose toxicity and handling challenges. Ethyl (ethoxymethylene)cyanoacetate offers distinct advantages:
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Lower toxicity: Avoids release of free cyanide ions.
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Atom economy: The entire molecule participates in the reaction, minimizing waste .
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Stability: Shelf-stable under ambient conditions compared to hygroscopic cyanide salts .
Industrial and Pharmaceutical Relevance
This compound is critical in synthesizing aryl nitriles, key intermediates in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors) . For instance, it is utilized in the production of neratinib impurity 52, a quality control standard in anticancer drug manufacturing .
Future Directions
Research opportunities include:
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Catalyst diversification: Exploring iron or nickel catalysts for cost-effective cyanation.
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Asymmetric synthesis: Developing enantioselective variants for chiral nitrile synthesis.
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Green chemistry: Optimizing solvent-free or aqueous reaction conditions.
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